molecular formula C17H20N4O2 B14613801 4,4'-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) CAS No. 60807-60-5

4,4'-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one)

Cat. No.: B14613801
CAS No.: 60807-60-5
M. Wt: 312.37 g/mol
InChI Key: AEBROSUSSHGQDV-UHFFFAOYSA-N
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Description

4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) is a compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) typically involves a multi-step process. One common method is the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high yields of the desired product . Another eco-friendly approach involves using glycerol as a solvent, which offers advantages such as clean processes, atom-efficiency, and simplicity of work-up .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are increasingly being adopted in the synthesis of pyrazolone derivatives .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyrazolone derivatives.

Scientific Research Applications

4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In cancer cells, the compound has been shown to induce apoptosis through the activation of p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) stands out due to its specific structural features, which confer unique biological activities

Properties

CAS No.

60807-60-5

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

3-ethyl-4-[(3-ethyl-5-oxo-1,4-dihydropyrazol-4-yl)-phenylmethyl]-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C17H20N4O2/c1-3-11-14(16(22)20-18-11)13(10-8-6-5-7-9-10)15-12(4-2)19-21-17(15)23/h5-9,13-15H,3-4H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

AEBROSUSSHGQDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=O)C1C(C2C(=NNC2=O)CC)C3=CC=CC=C3

Origin of Product

United States

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